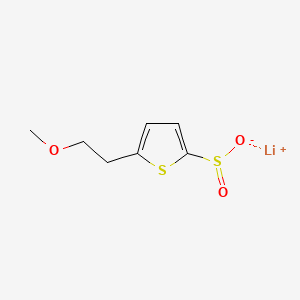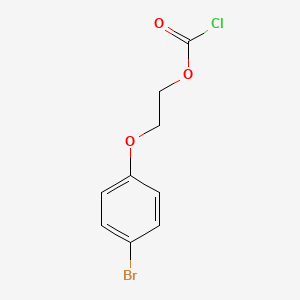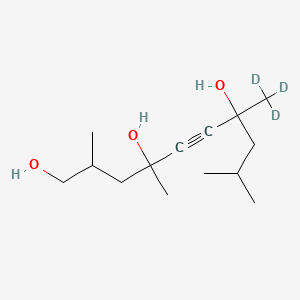
lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate (LiMES) is a novel lithium salt that has recently been studied for its potential applications in scientific research. LiMES has been found to be a versatile reagent for organic and inorganic synthesis, and has also been explored for its potential biomedical applications.
Applications De Recherche Scientifique
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to have a wide range of applications in scientific research. It has been used as a reagent for the synthesis of organic and inorganic compounds, and has also been explored for its potential biomedical applications. lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene, and has been used in the synthesis of polymers and other materials. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been explored for its potential use in drug delivery, as it has been found to be capable of transporting drugs across cell membranes.
Mécanisme D'action
The mechanism of action of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is not yet fully understood. However, it is believed that lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is capable of forming complexes with organic molecules, which can then be used to transport drugs across cell membranes. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to be capable of forming complexes with other ions, such as sodium and potassium, which can then be used to facilitate the transport of drugs across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate are not yet fully understood. However, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to be capable of transporting drugs across cell membranes, and has been found to have potential applications in drug delivery. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is its versatility, as it can be used for a wide range of scientific research applications. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is relatively inexpensive and easy to synthesize, making it an attractive reagent for lab experiments. However, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate also has some limitations, such as its low solubility in water and its instability in certain conditions.
Orientations Futures
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has a wide range of potential applications in scientific research, and there are many possible future directions for this reagent. One potential direction is the development of new drug delivery systems based on lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate could be explored for its potential use in the synthesis of nanomaterials and polymers, as well as its potential use in the treatment of certain diseases. Finally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate could be explored for its potential use in the development of new materials, such as superconductors.
Méthodes De Synthèse
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate can be synthesized from the reaction of lithium chloride and 5-(2-methoxyethyl)thiophene-2-sulfinic acid in a 1:1 molar ratio. The reaction is carried out in aqueous medium at room temperature for 3 hours. The resulting product is a white solid with a solubility of 0.5 g/100 mL in water.
Propriétés
IUPAC Name |
lithium;5-(2-methoxyethyl)thiophene-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S2.Li/c1-10-5-4-6-2-3-7(11-6)12(8)9;/h2-3H,4-5H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPKZBCWFQADAA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COCCC1=CC=C(S1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)



![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)


![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)